

# Unraveling the Molecular Architecture of Derrisisoflavone H: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Derrisisoflavone H*

Cat. No.: *B15591509*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **Derrisisoflavone H**, a prenylated isoflavonoid isolated from the ethanol extract of *Derris robusta*. The structural determination was accomplished through extensive spectroscopic analysis, including UV, HR-ESI-MS, and advanced NMR techniques.

## Spectroscopic Data Analysis

The structural foundation of **Derrisisoflavone H** was meticulously pieced together using a suite of spectroscopic techniques. The data obtained from these analyses are summarized below.

## Physicochemical and Mass Spectrometry Data

**Derrisisoflavone H** was isolated as a yellow amorphous powder.<sup>[1]</sup> High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in negative ion mode established the molecular formula as  $C_{26}H_{26}O_7$ .<sup>[1]</sup>

Property	Value
Appearance	Yellow amorphous powder
Molecular Formula	C <sub>26</sub> H <sub>26</sub> O <sub>7</sub>
HR-ESI-MS ([M-H] <sup>-</sup> )	m/z 449.1608 (calculated for C <sub>26</sub> H <sub>25</sub> O <sub>7</sub> , 449.1606)

## Ultraviolet (UV) Spectroscopy

The UV spectrum, recorded in methanol, exhibited absorption maxima characteristic of an isoflavone skeleton.[\[1\]](#)

$\lambda_{\text{max}}$ (nm)	log $\epsilon$
268	4.75
297 (sh)	4.23
359	3.60

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were instrumental in delineating the precise arrangement of atoms. The presence of a characteristic proton singlet at  $\delta$ H 8.17 (H-2) and a corresponding sp<sup>2</sup> methine carbon at  $\delta$ C 155.6 (C-2) further corroborated the isoflavone core.[\[1\]](#) Analysis of the NMR data revealed a 1,3,4-trisubstituted benzene ring, along with signals indicating the presence of a furan ring fused to the A ring of the isoflavone, derived from a prenyl group.[\[1\]](#)

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Derrisisoflavone H** (in CDCl<sub>3</sub>)[\[1\]](#)

Position	$\delta$ H (ppm)	Mult.	J (Hz)
2	8.17	s	
8	6.86	s	
2'	7.05	br. s	
5'	6.82	d	8.0
6'	6.87	br. d	8.0
1''	6.86	s	
1'''	3.64	d	
2'''	5.30	t	
4'''	1.84	s	
5'''	1.69	s	
2''-OMe	3.42	s	
3''-Me	1.62	s	
3''-Me	1.51	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Derrisisoflavone H** (in  $\text{CDCl}_3$ )[[1](#)]

Position	$\delta C$ (ppm)	Type
2	155.6	CH
3	123.7	C
4	175.7	C
5	154.2	C
6	114.1	C
7	158.6	C
8	94.8	CH
9	153.5	C
10	110.8	C
1'	123.0	C
2'	115.0	CH
3'	144.1	C
4'	144.8	C
5'	115.7	CH
6'	119.2	CH
1''	108.6	CH
2''	158.9	C
3''	80.9	C
2''-OMe	49.0	CH <sub>3</sub>
3''-Me	24.3	CH <sub>3</sub>
3''-Me	23.7	CH <sub>3</sub>
1'''	21.8	CH <sub>2</sub>
2'''	122.5	CH

3"	132.0	C
4"	25.9	CH <sub>3</sub>
5"	18.0	CH <sub>3</sub>

## Experimental Protocols

### Isolation and Purification

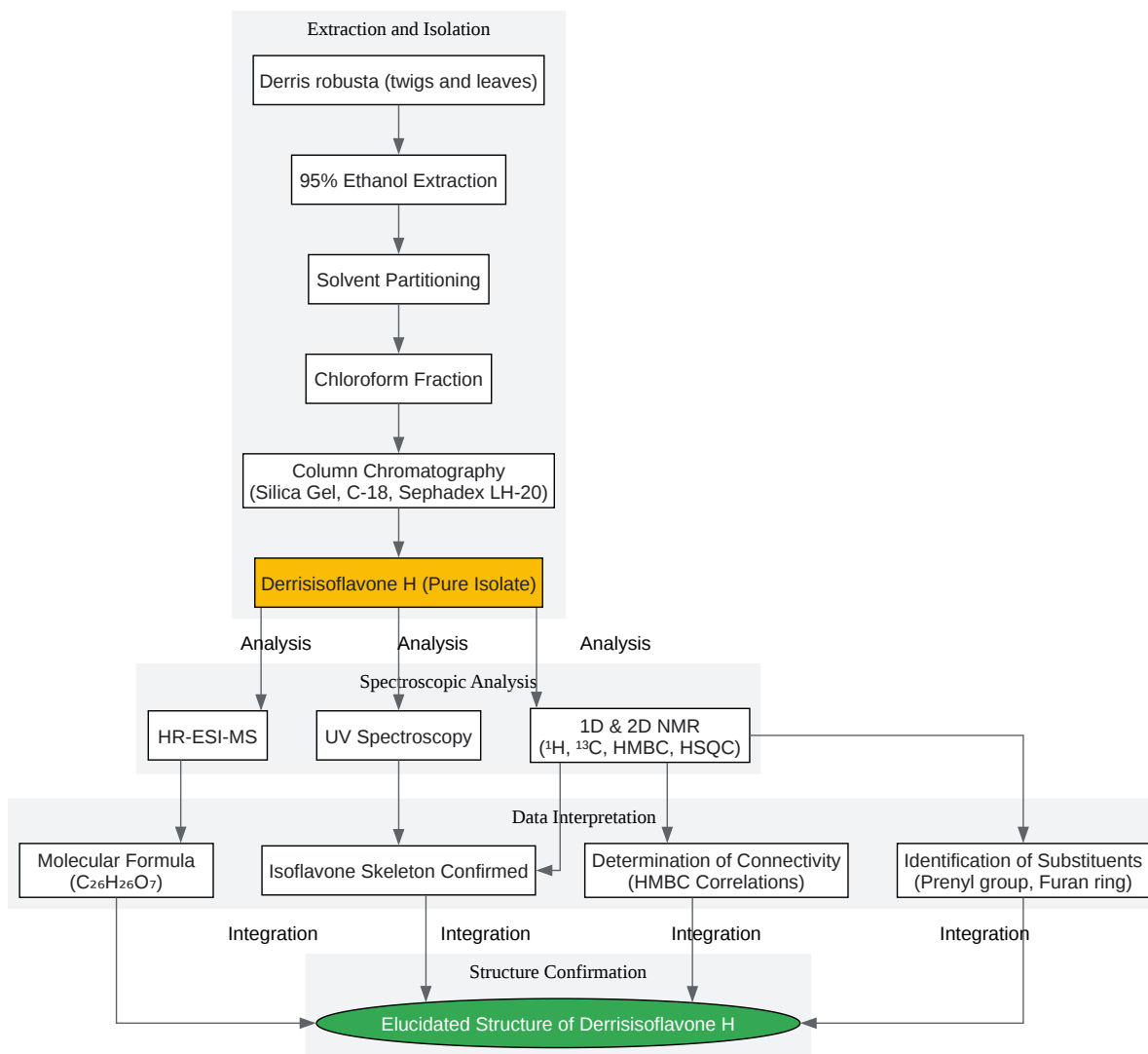
The twigs and leaves of *Derris robusta* were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between different solvents. **Derrisiflavone H** was isolated from the chloroform-soluble fraction through a series of column chromatography steps.<sup>[1]</sup> The purification process involved the use of silica gel, Chromatorex C-18, and Sephadex LH-20 as stationary phases.<sup>[1]</sup>

### Spectroscopic Analysis

- UV Spectroscopy: The UV spectrum was obtained using a Shimadzu UV-2401PC spectrophotometer.<sup>[1]</sup>
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on Bruker AV-400 and AV-600 spectrometers, with TMS as the internal standard.<sup>[1]</sup>
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Shimadzu LC-IT-TOF mass spectrometer.<sup>[1]</sup>

### Structure Elucidation Workflow

The logical progression from the raw plant material to the final elucidated structure of **Derrisiflavone H** is depicted in the following workflow diagram.



[Click to download full resolution via product page](#)

Figure 1: Workflow for the structure elucidation of **Derrisoflavone H**.

## Final Structure

The comprehensive analysis of the spectroscopic data led to the unambiguous determination of the structure of **Derrisisoflavone H**. Key evidence from HMBC correlations confirmed the fusion of the furan ring, derived from a prenyl group, to the C-6 and C-7 positions of the isoflavone A-ring.<sup>[1]</sup>

Derrisisoflavone H

img

[Click to download full resolution via product page](#)

Figure 2: Chemical structure of **Derrisisoflavone H**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Derrisisoflavone H: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591509#structure-elucidation-of-derrisisoflavone-h]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)